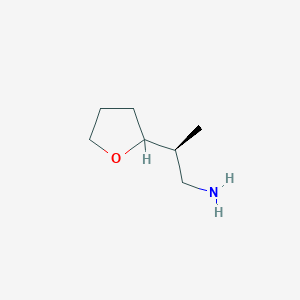

(2S)-2-(Oxolan-2-yl)propan-1-amine

Description

“(2S)-2-(Oxolan-2-yl)propan-1-amine” is a chiral amine featuring a tetrahydrofuran (oxolan) ring attached to the second carbon of a propane backbone. Its stereochemistry at the C2 position (S-configuration) and the oxolan moiety contribute to its role as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis. The compound’s hydrochloride salt (CAS: 2248188-67-0) has a molecular formula of C₇H₁₆ClNO and a molecular weight of 165.7 g/mol . The oxolan ring enhances solubility compared to purely aliphatic analogs due to its oxygen heteroatom, making it valuable for drug discovery applications.

Properties

IUPAC Name |

(2S)-2-(oxolan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTRCENEJTUGCA-PKPIPKONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxolan-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-chloropropan-1-amine with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxolan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(Oxolan-2-yl)propan-1-amine is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating the mechanisms of metalloenzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its chiral nature and ability to interact with biological targets make it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Properties of (2S)-2-(Oxolan-2-yl)propan-1-amine and Analogs

Key Observations:

Solubility and Polarity :

- The oxolan substituent in This compound introduces polarity, improving aqueous solubility compared to the cyclopentyl analog and aryl-substituted derivatives .

- Halogenated analogs (e.g., 4-chlorobenzyl in AKT1 inhibitors) exhibit increased lipophilicity, enhancing membrane permeability but reducing solubility .

Biological Activity :

- Aromatic/heteroaryl substituents (e.g., pyrrolopyrimidine in AKT1 inhibitors) enable strong π-π stacking and hydrogen bonding with target enzymes, critical for high-affinity binding .

- Bulky substituents (e.g., azabicyclo[2.2.2]octane in IN3) improve receptor selectivity by sterically blocking off-target interactions .

Synthetic Utility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.